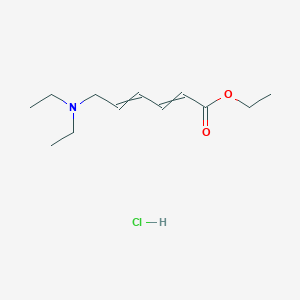
Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride is a chemical compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride typically involves the esterification of 2,4-hexadienoic acid with ethanol in the presence of an acid catalyst. The resulting ester is then reacted with diethylamine under controlled conditions to form the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The final product is often purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or hydroxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl hexa-2,4-dienoate: Similar structure but lacks the diethylamino group.
2,4-Hexadienoic acid, ethyl ester: Another related ester with similar chemical properties.
Uniqueness
Ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride is unique due to the presence of both ester and diethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
61346-98-3 |
|---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
ethyl 6-(diethylamino)hexa-2,4-dienoate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-4-13(5-2)11-9-7-8-10-12(14)15-6-3;/h7-10H,4-6,11H2,1-3H3;1H |
InChI Key |
PMEYJNQDQZWJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CC=CC(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















